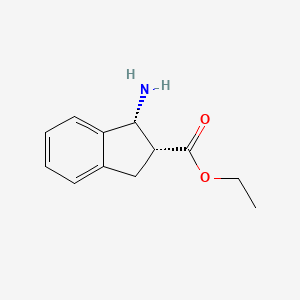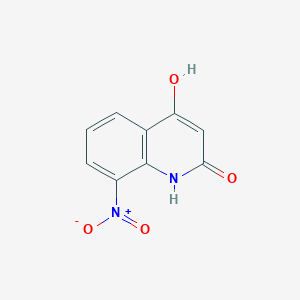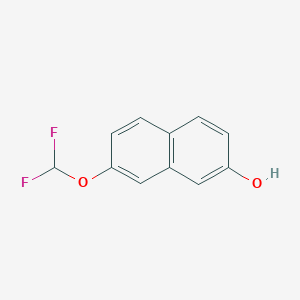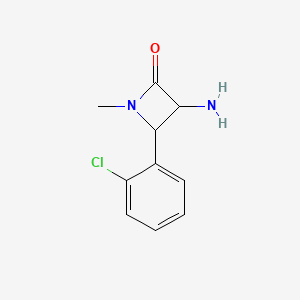
(1R,2R)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Amino-2,3-dihydro-1H-indène-2-carboxylate d'éthyle: est un composé chiral avec des applications potentielles dans divers domaines de la chimie et de la biologie. Sa structure unique, caractérisée par un squelette indène, en fait un sujet intéressant pour la recherche et le développement.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du (1R,2R)-1-Amino-2,3-dihydro-1H-indène-2-carboxylate d'éthyle implique généralement les étapes suivantes :
Matières premières: La synthèse commence avec des matières premières disponibles dans le commerce telles que l'indène et le chloroformiate d'éthyle.
Formation de l'intermédiaire: L'indène subit une série de réactions, y compris l'hydrogénation et l'amination, pour former l'intermédiaire souhaité.
Produit final: L'intermédiaire est ensuite mis à réagir avec le chloroformiate d'éthyle dans des conditions contrôlées pour produire du (1R,2R)-1-Amino-2,3-dihydro-1H-indène-2-carboxylate d'éthyle.
Méthodes de production industrielle: Dans un environnement industriel, la production de ce composé peut impliquer :
Hydrogénation à grande échelle: Utilisation de réacteurs d'hydrogénation à haute pression pour convertir l'indène en l'intermédiaire souhaité.
Amination automatisée: Utilisation de systèmes automatisés pour l'étape d'amination afin d'assurer la cohérence et l'efficacité.
Purification: Utilisation de techniques de purification avancées telles que la chromatographie pour obtenir du (1R,2R)-1-Amino-2,3-dihydro-1H-indène-2-carboxylate d'éthyle de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation pour former divers dérivés oxydés.
Réduction: Des réactions de réduction peuvent être utilisées pour modifier le groupe amino ou d'autres groupes fonctionnels.
Substitution: Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution: Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits:
Produits d'oxydation: Diverses formes oxydées du composé, en fonction des conditions réactionnelles.
Produits de réduction: Dérivés réduits avec des groupes fonctionnels modifiés.
Produits de substitution: Composés avec de nouveaux groupes fonctionnels remplaçant les groupes d'origine.
Applications de la recherche scientifique
Chimie:
Catalyse: Le composé peut être utilisé comme ligand dans des réactions catalytiques, améliorant l'efficacité de divers processus chimiques.
Synthèse: Il sert de bloc de construction pour la synthèse de molécules plus complexes.
Biologie:
Inhibition enzymatique: Le composé a un potentiel en tant qu'inhibiteur enzymatique, affectant diverses voies biochimiques.
Liaison aux protéines: Il peut se lier à des protéines spécifiques, influençant leur fonction et leur activité.
Médecine:
Développement de médicaments: Le composé est exploré pour son potentiel en tant qu'agent pharmaceutique, en particulier dans le traitement des troubles neurologiques.
Outils de diagnostic: Il peut être utilisé dans le développement d'outils de diagnostic pour détecter des biomarqueurs spécifiques.
Industrie:
Science des matériaux: Le composé est utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du (1R,2R)-1-Amino-2,3-dihydro-1H-indène-2-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biochemical pathways.
Protein Binding: It can bind to specific proteins, influencing their function and activity.
Medicine:
Drug Development: The compound is being explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomarkers.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires:
(1S,2S)-1-Amino-2,3-dihydro-1H-indène-2-carboxylate d'éthyle: Un stéréoisomère avec une activité biologique différente.
1-Amino-2,3-dihydro-1H-indène-2-carboxylate d'éthyle: Une version non chirale avec des propriétés distinctes.
1-Amino-2,3-dihydro-1H-indène-2-carboxylate de méthyle: Un composé similaire avec un groupe méthyle au lieu d'un groupe éthyle.
Unicité:
Chiralité: La configuration (1R,2R) confère au composé des propriétés stéréochimiques uniques, affectant son interaction avec les cibles biologiques.
Groupes fonctionnels: La présence de groupes amino et carboxylate permet une réactivité chimique et des applications diverses.
Cet article détaillé fournit un aperçu complet du (1R,2R)-1-Amino-2,3-dihydro-1H-indène-2-carboxylate d'éthyle, couvrant sa préparation, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
ethyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10-11H,2,7,13H2,1H3/t10-,11+/m1/s1 |
Clé InChI |
GOHUUMRCILRIOW-MNOVXSKESA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC2=CC=CC=C2[C@@H]1N |
SMILES canonique |
CCOC(=O)C1CC2=CC=CC=C2C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)
![2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11894404.png)
![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)





![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)

![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)

